molecular formula C17H15F3N2O2 B1443810 (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid CAS No. 1311284-01-1

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

Cat. No. B1443810
CAS RN: 1311284-01-1
M. Wt: 336.31 g/mol
InChI Key: CFKDZXAQCOSXJR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid, abbreviated as (E)-DMTPA, is an organic compound that belongs to the class of compounds called pyridines. It is a versatile molecule that has found a wide range of applications in the fields of biology, chemistry, and materials science. It is also a useful reagent for the synthesis of various complex molecules.

Scientific Research Applications

Polymeric Structure Synthesis

  • Synthesis in Two-Dimensional Polymeric Structures : (E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid has been used in the synthesis of a two-dimensional polymeric structure. This structure was achieved under solvothermal conditions, forming helical chains connected to Co metal, highlighting its potential in creating complex molecular architectures (Can Zhao et al., 2016).

Crystal Structure Analysis

  • Characterization in Crystal Structure : The compound has been utilized in the synthesis and characterization of various crystal structures. This includes its use in the study of the crystal structure of related compounds, demonstrating its importance in crystallography and material science (Liu Li-n, 2014).

Organic Synthesis and Characterization

  • Organic Synthesis : It has been involved in the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives, showing its role in the creation of novel organic compounds (B. Modzelewska-Banachiewicz et al., 2012).

Photophysical Studies

  • Photophysical Property Studies : The compound's derivatives have been studied for their photophysical properties such as singlet absorption and fluorescence spectra. This indicates its potential in understanding light-matter interactions in various media (M. Gaber et al., 2011).

Material Science and Surface Chemistry

  • Surface Chemistry Applications : The compound's derivatives have been used in surface chemistry, particularly in the study of electrostatic adsorption on gold surfaces. This highlights its applicability in the development of surface coatings and materials science (Valérie J. Gandubert et al., 2006).

Biomedical Applications

  • Polymeric Compound Synthesis for Biomedical Use : Its derivatives have been used in the synthesis of radiation-induced poly vinyl alcohol/acrylic acid hydrogels, which have potential biomedical applications due to their enhanced antibacterial and antifungal properties (H. M. Aly et al., 2015).

Spectroscopic Characterization

  • Spectroscopic Analysis : The compound has been used in the synthesis and spectroscopic characterization of substituted acrylonitriles, aiding in the understanding of the effects of various substituents on the electronic properties of acrylonitrile derivatives (M. Percino et al., 2011).

Solar Cell Applications

  • Use in Dye-Sensitized Solar Cells : Derivatives of the compound have been applied in the study of bromide/tribromide electrolytes in dye-sensitized solar cells, showing its potential in renewable energy technologies (Omid Bagheri et al., 2015).

properties

IUPAC Name

(E)-3-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)12-5-3-4-11(8-12)6-7-16(23)24/h3-10H,1-2H3,(H,23,24)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKDZXAQCOSXJR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Reactant of Route 4
Reactant of Route 4
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Reactant of Route 5
Reactant of Route 5
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid
Reactant of Route 6
Reactant of Route 6
(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.